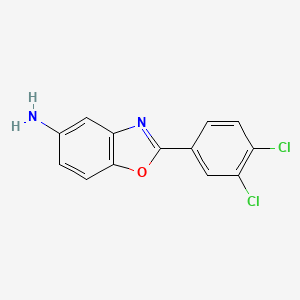

2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c14-9-3-1-7(5-10(9)15)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSOXCXPMQPFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274660 | |

| Record name | 2-(3,4-Dichlorophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-85-6 | |

| Record name | 2-(3,4-Dichlorophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dichlorophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, a halogenated benzoxazole derivative of significant interest in medicinal chemistry and materials science. The guide details established synthetic routes, including a robust protocol for its preparation via the cyclization of a 2-aminophenol precursor with a substituted benzoic acid, followed by nitro group reduction. Key physicochemical parameters are discussed, and while experimental data for this specific molecule is not widely available, this guide provides expected properties based on known structure-activity relationships within the benzoxazole class. Furthermore, the known biological activities of structurally related compounds are reviewed to highlight the potential applications of this compound in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this promising molecular scaffold.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The rigid, planar structure of the benzoxazole core allows it to effectively interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4]

The subject of this guide, this compound, incorporates several key features that make it a compound of particular interest. The 2-phenylbenzoxazole framework is a common core in many active molecules. The addition of a 3,4-dichlorophenyl group at the 2-position can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its bioactivity and metabolic stability. Furthermore, the presence of a primary amine at the 5-position provides a versatile handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This amine functionality is crucial for its role as a key intermediate in the synthesis of more complex bioactive compounds.[5]

While this compound is not as extensively characterized in the public domain as some other benzoxazoles, its structural features suggest significant potential. This guide aims to consolidate the available information and provide a detailed technical overview to facilitate further research and development involving this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-(4-Aminophenyl)benzoxazol-5-amine[6] | 2-(3,5-Dichlorophenyl)-6-benzoxazole carboxylic acid[7] |

| Molecular Formula | C₁₃H₉Cl₂N₃O | C₁₃H₁₁N₃O | C₁₄H₇Cl₂NO₃ |

| Molecular Weight | 294.14 g/mol | 225.25 g/mol | 308.12 g/mol |

| Melting Point | > 200 °C | 231-233 °C | Not available |

| Boiling Point | > 450 °C | 435.2 ± 25.0 °C (Predicted) | 486.7 ± 40.0 °C (Predicted) |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, and other polar organic solvents. | >33.8 µg/mL in water at pH 7.4 | Soluble in DMSO (up to 20 mg/ml) |

| Appearance | Likely a crystalline solid, ranging from off-white to light brown. | White to Orange to Green powder to crystal | Off-white solid |

Spectral Data:

While the full spectral data is not publicly available, a listing in the SpectraBase database confirms the existence of both ¹H NMR and FTIR spectra for this compound.[8] The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the benzoxazole and dichlorophenyl rings, as well as a signal for the amine protons. The FTIR spectrum would be expected to show characteristic peaks for N-H stretching of the amine, C=N stretching of the oxazole ring, and C-Cl stretching.

Synthesis

The synthesis of this compound can be achieved through a well-established multi-step synthetic route common for this class of compounds. The general strategy involves the initial formation of a 2-(3,4-Dichlorophenyl)-5-nitrobenzoxazole intermediate, followed by the reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway

A reliable method for the synthesis of the benzoxazole core is the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative, often catalyzed by polyphosphoric acid (PPA) at elevated temperatures. This approach is widely documented for the preparation of various 2-arylbenzoxazoles.

The proposed synthetic route is as follows:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology adapted from established procedures for the synthesis of similar benzoxazole derivatives.

Step 1: Synthesis of 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, place 2-amino-4-nitrophenol (1 equivalent) and 3,4-dichlorobenzoic acid (1.1 equivalents).

-

Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure good stirring of the reaction mixture (typically 10-20 times the weight of the limiting reagent).

-

Reaction: Heat the mixture with stirring to 180-200 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid.

-

Purification: The crude product is then washed with cold ethanol and dried. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend the 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) (3-5 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction: If using SnCl₂, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. For catalytic hydrogenation, the reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure until the uptake of hydrogen ceases.

-

Work-up (for SnCl₂ reduction): After completion, cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic. This will precipitate the tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude amine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Caption: Experimental workflow for the synthesis of the target compound.

Potential Applications and Biological Activity

While specific biological data for this compound is not extensively reported, the benzoxazole scaffold is a well-known pharmacophore with a wide range of biological activities. The presence of the dichlorophenyl moiety and the amine group suggests that this compound could serve as a valuable intermediate or a bioactive molecule in its own right.

Antimicrobial Activity: Many 2-arylbenzoxazole derivatives have demonstrated significant activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic nature of the dichlorophenyl group may enhance the compound's ability to penetrate microbial cell membranes.

Anticancer Activity: Substituted benzoxazoles have been investigated as potential anticancer agents, with some derivatives showing potent activity against various cancer cell lines.[4] The proposed mechanisms of action include the inhibition of topoisomerases, protein kinases, and tubulin polymerization. The amine group at the 5-position allows for the introduction of various side chains that can be tailored to target specific receptors or enzymes involved in cancer progression.

Other Potential Applications: The benzoxazole core is also found in compounds with anti-inflammatory, antiviral, and anticonvulsant properties. Furthermore, the fluorescent nature of some benzoxazoles makes them suitable for use as probes in biological imaging and as components in organic light-emitting diodes (OLEDs).

Caption: Potential mechanisms of action for benzoxazole derivatives.

Conclusion

This compound is a structurally interesting molecule with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. While detailed experimental data for this specific compound is limited in the public domain, this technical guide provides a robust framework for its synthesis and an informed prediction of its physicochemical properties based on the well-established chemistry of the benzoxazole class. The diverse biological activities associated with this scaffold, particularly in the areas of antimicrobial and anticancer research, underscore the importance of further investigation into this and related compounds. The synthetic protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the exploration of this promising area of chemical science.

References

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. Available at: [Link].

-

This compound. SpectraBase. Available at: [Link].

-

Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. The Royal Society of Chemistry. Available at: [Link].

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. ResearchGate. Available at: [Link].

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. Available at: [Link].

-

Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. AWS. Available at: [Link].

-

Cas no 339197-79-4 (2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine). Available at: [Link].

-

Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. Available at: [Link].

-

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitro-3-methylbenzamide. ChemBK. Available at: [Link].

-

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link].

-

2-(4-Aminophenyl)benzoxazol-5-amine | C13H11N3O | CID 614385. PubChem. Available at: [Link].

-

Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Available at: [Link].

-

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. Available at: [Link].

-

Benzoxazoles | AMERICAN ELEMENTS®. American Elements. Available at: [Link].

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Available at: [Link].

-

Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. Bioscience Biotechnology Research Asia. Available at: [Link].

- CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline. Google Patents.

-

Preparation of 2,5-Diaryl-1,3,4-Oxadiazoles. ucf stars. Available at: [Link].

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. Available at: [Link].

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. Available at: [Link].

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. Available at: [Link].

-

aminophenyl)carbamoyl]-phenyl}-quinazoline-4(3H)one-6-sulphonic acid based mono azo reactive dyes. SciSpace. Available at: [Link].

-

Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. Available at: [Link].

-

1-[5-Chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-YL]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide. PubChem. Available at: [Link].

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotech-asia.org [biotech-asia.org]

- 5. 339197-79-4(2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine) | Kuujia.com [kuujia.com]

- 6. 2-(4-Aminophenyl)benzoxazol-5-amine | C13H11N3O | CID 614385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(3,5-Dichlorophenyl)-6-benzoxazole carboxylic acid | 594839-88-0 [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

Foreword: Unveiling the Profile of a Promising Benzoxazole Derivative

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the physicochemical characterization of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine. The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, a dichlorinated phenyl-substituted aminobenzoxazole, represents a molecule of significant interest for further investigation. Understanding its fundamental physicochemical properties is a critical first step in elucidating its structure-activity relationships and potential as a therapeutic agent. This document provides not only a theoretical framework but also practical, field-proven methodologies for its synthesis and detailed characterization.

Synthesis Pathway: A Modern Approach to 2-Aryl-5-aminobenzoxazoles

The synthesis of this compound can be achieved through a well-established yet adaptable multi-step process. The core principle involves the condensation of a substituted 2-aminophenol with a corresponding carboxylic acid, followed by cyclization to form the benzoxazole ring.

A common and effective route begins with the nitration of a substituted phenol, followed by reduction of the nitro group to an amine, and subsequent condensation and cyclization. For the target molecule, a plausible synthetic route is outlined below. This approach ensures high yields and purity of the final compound.

Proposed Synthetic Protocol:

-

Nitration of 4-chloro-2-aminophenol: 4-chloro-2-aminophenol is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce a nitro group at the 5-position, yielding 4-chloro-2-amino-5-nitrophenol.

-

Reduction of the Nitro Group: The nitro group of 4-chloro-2-amino-5-nitrophenol is then selectively reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C) to produce 2,4-diamino-5-chlorophenol.

-

Condensation and Cyclization: The resulting diamine is condensed with 3,4-dichlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at an elevated temperature. This step facilitates the formation of the benzoxazole ring, yielding the target compound, this compound.

Technical Guide: Structure Elucidation of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine. Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demanding rigorous and unambiguous characterization.[1][2] This document outlines a self-validating analytical strategy employing High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple data reporting to explain the causal logic behind the experimental choices, ensuring scientific integrity and trustworthiness in the final structural assignment.

Introduction

This compound is a substituted benzoxazole, a privileged scaffold in drug discovery programs owing to its wide range of biological activities.[3][4] The specific arrangement of the dichlorophenyl ring and the amino group on the benzoxazole core suggests its potential as a key intermediate for synthesizing more complex bioactive molecules.[5] Accurate structural confirmation is the bedrock of any further development, from establishing structure-activity relationships (SAR) to meeting regulatory requirements. The objective of this guide is to present a holistic and robust protocol for confirming the molecular structure of this compound, ensuring that each piece of analytical data corroborates the others in a logical, self-validating system.

Chapter 1: Molecular Overview & Predicted Properties

A foundational step in structure elucidation is to establish a baseline of expected properties.

IUPAC Name: this compound

Chemical Structure:

Figure 1: Chemical structure and atom numbering scheme for this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₉Cl₂N₃O | Calculated |

| Molecular Weight | 294.14 g/mol | Calculated |

| Monoisotopic Mass | 293.01227 Da | Calculated |

| XLogP3 | 4.1 | Predicted |

| Topological Polar Surface Area | 67.0 Ų | Predicted |

| Hydrogen Bond Donors | 1 (Amine group) | Calculated |

| Hydrogen Bond Acceptors | 4 (N, O, N-amine) | Calculated |

Chapter 2: The Analytical Workflow: A Multi-technique Approach

No single technique provides complete structural information. A synergistic approach is mandatory for unambiguous confirmation.[6][7][8] The workflow is designed such that the output of one technique provides a hypothesis that is rigorously tested by the next. Mass spectrometry provides the molecular formula, NMR spectroscopy maps the atomic connectivity, and FTIR confirms the presence of key functional groups.

Chapter 3: Mass Spectrometry (MS)

Principle: The initial and most critical step is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), provides the exact mass required to determine a unique molecular formula.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Mass Analyzer: Utilize a Time-of-Flight (TOF) analyzer for its high mass accuracy and resolution.

-

Data Analysis: Determine the exact mass of the most intense ion in the molecular ion cluster and use software to generate a list of possible elemental compositions.

Expected Data & Interpretation

The most crucial diagnostic feature for this molecule is the isotopic pattern generated by the two chlorine atoms. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) creates a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 9:6:1.[9]

Table 2: Predicted HRMS Data for C₁₃H₉Cl₂N₃O

| Ion Species | Isotopic Composition | Calculated Exact Mass (Da) | Expected m/z for [M+H]⁺ |

| M | C₁₃H₉³⁵Cl₂N₃O | 293.01227 | 294.01955 |

| M+2 | C₁₃H₉³⁵Cl³⁷ClN₃O | 295.00932 | 296.01660 |

| M+4 | C₁₃H₉³⁷Cl₂N₃O | 297.00637 | 298.01365 |

The observation of this isotopic cluster, with the measured exact mass of the base peak matching 294.01955 Da within a narrow tolerance (<5 ppm), provides high confidence in the assigned molecular formula.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can further validate the structure by probing its connectivity. By selecting the [M+H]⁺ ion (m/z 294) and subjecting it to collision-induced dissociation (CID), characteristic fragments are produced.

The loss of a chlorine radical is a common pathway for chlorinated aromatic compounds.[9][10] The other major fragments would likely arise from the cleavage of the bond connecting the two main ring systems.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule.[11] 1D NMR (¹H, ¹³C) identifies the different chemical environments, while 2D NMR (COSY, HSQC, HMBC) establishes the connectivity between atoms.[1]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the compound and its N-H protons will be observable.[12]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

Spectral Interpretation

¹H NMR: The proton spectrum can be divided into three distinct regions: the aminobenzoxazole ring system, the dichlorophenyl ring system, and the amine protons.

-

Aminobenzoxazole Protons (H4, H6, H7): These three protons will form an AMX spin system. H4 is expected to be a doublet, H7 a doublet coupled to H6, and H6 a doublet of doublets. Their chemical shifts typically appear between δ 7.0-7.8 ppm.[1]

-

Dichlorophenyl Protons (H2', H5', H6'): This will also be an AMX system. H2' will likely be the most downfield due to its proximity to the benzoxazole ring, appearing as a doublet. H6' will be a doublet coupled to H5', and H5' will be a doublet of doublets.

-

Amine Protons (-NH₂): This will appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature. In DMSO-d₆, it is expected to be in the δ 5.0-6.0 ppm range.

¹³C NMR: The ¹³C spectrum will show 13 distinct carbon signals (assuming no accidental overlap). Key signals include:

-

C2 (Benzoxazole): The imine carbon, highly deshielded, expected around δ 160-165 ppm.

-

C-Cl Carbons: Carbons directly attached to chlorine (C3' and C4') will have shifts in the δ 130-135 ppm range.

-

C-NH₂ Carbon (C5): The amino group will shield this carbon, shifting it upfield relative to other aromatic carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| C2 | - | - | ~162.0 | H2', H6', H4 |

| C4 | ~7.50 | d | ~110.0 | H6 |

| C5 | - | - | ~142.0 | H4, H6, NH₂ |

| C6 | ~6.80 | dd | ~115.0 | H4, H7 |

| C7 | ~7.30 | d | ~118.0 | H6 |

| C3a | - | - | ~148.0 | H4, H7 |

| C7a | - | - | ~140.0 | H4, H7 |

| C1' | - | - | ~129.0 | H2', H5', H6' |

| C2' | ~8.20 | d | ~128.0 | C1', C3', C6', C2 |

| C3' | - | - | ~132.0 | H2', H5' |

| C4' | - | - | ~133.0 | H5', H6' |

| C5' | ~7.80 | dd | ~131.0 | C1', C3', C4' |

| C6' | ~8.10 | d | ~130.0 | C1', C2', C4' |

| NH₂ | ~5.50 | br s | - | C5, C6 |

2D NMR - The Definitive Connection: While 1D NMR provides strong evidence, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the ultimate tool for confirming the connectivity. The key correlation is the one that unambiguously links the two ring systems. A correlation from the protons on the dichlorophenyl ring (e.g., H2' and H6') to the C2 carbon of the benzoxazole ring is definitive proof of the structure.

Chapter 5: Vibrational Spectroscopy (FTIR)

Principle: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background: A background spectrum of the clean, empty crystal should be taken and subtracted from the sample spectrum.

Expected Data & Interpretation

The FTIR spectrum provides a unique fingerprint for the molecule and confirms the presence of key functional groups that were inferred from the MS and NMR data.

Table 4: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic rings |

| ~1640 | C=N stretch | Benzoxazole imine |

| 1620 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1550 - 1450 | C=C stretch | Aromatic rings |

| ~1250 | C-O-C stretch (asymmetric) | Benzoxazole ether linkage |

| 850 - 750 | C-Cl stretch | Dichlorophenyl group |

The presence of sharp, distinct peaks in the N-H stretching region and a strong C=N stretching band would provide excellent corroborating evidence for the proposed structure.[12][13]

Chapter 6: Final Structure Confirmation & Purity Assessment

The definitive structure elucidation of this compound is achieved not by a single piece of data, but by the overwhelming and consistent evidence from all analytical techniques combined.

-

HRMS confirms the elemental formula is C₁₃H₉Cl₂N₃O.

-

¹³C NMR confirms the presence of 13 unique carbons, consistent with the formula.

-

¹H NMR confirms the presence of 9 protons in distinct aromatic and amine environments.

-

2D NMR (HMBC) provides the irrefutable link between the dichlorophenyl and aminobenzoxazole moieties.

-

FTIR confirms the presence of the key amine (-NH₂), imine (C=N), and ether (C-O-C) functional groups.

This self-validating system, where each result logically supports the others, provides the highest level of confidence in the final structural assignment. Purity can be assessed by the absence of significant impurity signals in the NMR spectra and by using a complementary technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV).

References

- BenchChem (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.

- BenchChem (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.

-

ResearchGate (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Available at: [Link]

-

ESA-IPB (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

PMC (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]

-

Intertek (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

- Benchchem (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.

-

ResearchGate (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Available at: [Link]

-

NIH (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]

-

International Journal of Pharmaceutical and Clinical Research (2019). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

-

Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Taylor & Francis (n.d.). Structure elucidation – Knowledge and References. Available at: [Link]

-

Der Pharma Chemica (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijrdst.org [ijrdst.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 339197-79-4(2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine) | Kuujia.com [kuujia.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. jchps.com [jchps.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

Introduction

2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a benzoxazole core, a dichlorinated phenyl ring, and a primary amine, suggest potential applications as a scaffold in drug discovery and as a functional organic material. The precise elucidation of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule, offering insights into the rationale behind experimental choices and the interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural analysis of complex organic molecules.

Molecular Structure and Spectroscopic Rationale

The structural integrity of a compound like this compound is confirmed through a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous confirmation. The choice of spectroscopic methods is dictated by the functional groups present in the molecule: aromatic rings, a primary amine, a C-N double bond within the oxazole ring, and carbon-chlorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 - 7.9 | m | 2H | Protons on the dichlorophenyl ring |

| ~7.7 | d | 1H | Proton on the dichlorophenyl ring |

| ~7.4 | d | 1H | Benzoxazole ring proton |

| ~7.0 | d | 1H | Benzoxazole ring proton |

| ~6.8 | dd | 1H | Benzoxazole ring proton |

| ~3.8 | s (br) | 2H | -NH₂ protons |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine groups as it can slow down proton exchange.

-

Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[1]

-

Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=N of the oxazole ring |

| ~151 | C-O of the oxazole ring |

| ~145-120 | Aromatic carbons |

| ~115-110 | Aromatic carbons |

Note: The exact number of peaks and their shifts will depend on the symmetry of the molecule and the solvent used.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Instrument Setup: The same spectrometer as for ¹H NMR can be used.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required (e.g., 128 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretching | Primary amine (-NH₂) |

| 1630-1600 | C=N stretching | Oxazole ring |

| 1600-1450 | C=C stretching | Aromatic rings |

| 1250-1200 | C-O stretching | Aryl ether in the oxazole ring |

| 850-750 | C-Cl stretching | Dichlorophenyl group |

Experimental Protocol for FTIR (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean ATR crystal is recorded first.

-

Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation by the sample.

-

Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation patterns.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₈Cl₂N₂O). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

-

Fragmentation Pattern: Fragmentation may occur at the bonds connecting the phenyl ring to the benzoxazole core, or through the loss of small molecules like HCN.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: The sample is introduced into the ESI source of a mass spectrometer. The solvent is evaporated, and the analyte molecules are ionized.

-

Data Acquisition: The ions are then separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

Expected UV-Vis Absorption:

This compound is expected to have strong UV absorption due to the extended π-conjugated system encompassing the benzoxazole and dichlorophenyl rings. The absorption maxima (λ_max) are likely to be in the range of 280-350 nm.[2] The position of λ_max can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The absorbance of the sample solution is measured over a range of wavelengths (typically 200-800 nm).

-

Data Processing: The resulting spectrum is a plot of absorbance versus wavelength.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of a comprehensive spectroscopic analysis for structural elucidation.

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic analysis of this compound requires a multi-faceted approach, integrating data from NMR, IR, MS, and UV-Vis techniques. Each method provides crucial, complementary information that, when combined, allows for the unambiguous confirmation of the compound's structure and purity. The protocols and expected data presented in this guide serve as a comprehensive resource for researchers and scientists, enabling them to conduct thorough and accurate characterization of this and similar complex organic molecules. This rigorous analytical foundation is essential for advancing research in drug discovery and materials science.

References

-

SpectraBase. This compound. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Available from: [Link]

-

Putra, G. S., et al. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][2][3]oxazin-4-one. Pakistan Journal of Pharmaceutical Sciences, 35(5), 1391-1398. Available from: [Link]

Sources

2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine mechanism of action theories

An In-depth Technical Guide to the Theoretical Mechanisms of Action of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of compounds with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive exploration of the theoretical mechanisms of action for the specific, yet under-researched, compound this compound. Drawing upon the established pharmacological profiles of structurally related benzoxazole derivatives, this document synthesizes current knowledge to propose plausible anticancer, antimicrobial, and anti-inflammatory pathways. Detailed experimental protocols are provided to facilitate the empirical validation of these hypotheses, aiming to guide future research and drug development efforts for this promising molecular entity.

Introduction: The Benzoxazole Moiety - A Privileged Scaffold

Benzoxazoles are heterocyclic compounds that have garnered significant attention from the scientific community due to their versatile biological activities.[2][3] Their rigid, planar structure and electron-rich nature allow for diverse molecular interactions, making them ideal candidates for drug design. Marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone, feature the benzoxazole core, underscoring its therapeutic relevance.[3][4] The subject of this guide, this compound, combines the benzoxazole nucleus with a dichlorophenyl group, a substitution pattern known to influence biological activity in various compound classes. While direct mechanistic studies on this specific molecule are scarce, the wealth of data on related analogues allows for the formulation of several evidence-based mechanistic theories.

Theoretical Anticancer Mechanisms of Action

The potential of benzoxazole derivatives as anticancer agents is a burgeoning area of research.[1][5] Several distinct, yet potentially overlapping, mechanisms have been proposed for their antitumor effects.

Theory 1: Aryl Hydrocarbon Receptor (AhR) Agonism and CYP1A1 Induction

A compelling theory for the anticancer activity of some benzoxazole derivatives is their role as agonists of the Aryl Hydrocarbon Receptor (AhR). This mechanism is inspired by the anticancer prodrug Phortress, a benzothiazole that is metabolized to an active AhR agonist.[5] It is hypothesized that this compound may act as a bioisostere of Phortress-like compounds.[5]

Proposed Signaling Pathway:

Caption: Proposed AhR Signaling Pathway for Anticancer Activity.

Causality of Experimental Choices: To validate this theory, a logical progression of experiments is necessary. Initial cytotoxicity screening identifies if the compound has anticancer effects. Subsequently, biotransformation studies are crucial to determine if, like Phortress, a metabolite is the active agent. Direct assessment of AhR activation and subsequent CYP1A1 induction provides a mechanistic link. Finally, molecular docking can predict the binding mode and lend theoretical support.

Experimental Protocol: Evaluation of AhR Agonism

-

Cell Viability Assay (MTT):

-

Seed cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates.

-

Treat cells with varying concentrations of this compound for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

-

Calculate IC50 values.

-

-

CYP1A1 Induction Assay (EROD Assay):

-

Treat HepG2 cells with the compound for 24 hours.

-

Lyse the cells and incubate the lysate with 7-ethoxyresorufin.

-

Measure the fluorescence of the product, resorufin, to quantify CYP1A1 activity.

-

-

Quantitative PCR (qPCR) for CYP1A1 mRNA:

-

Isolate total RNA from treated cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using primers specific for CYP1A1 and a housekeeping gene.

-

Analyze relative gene expression using the ΔΔCt method.

-

-

Molecular Docking:

-

Obtain the crystal structure of the AhR ligand-binding domain.

-

Prepare the ligand (compound) and receptor structures (e.g., removing water, adding hydrogens).

-

Perform docking simulations using software like AutoDock Vina to predict binding affinity and interactions.

-

Theory 2: Inhibition of VEGFR-2 Signaling

Angiogenesis is a critical process for tumor growth, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator.[1] Many benzoxazole derivatives have been investigated as inhibitors of this pathway.[1] The dichlorophenyl moiety of the title compound may enhance its binding to the ATP-binding pocket of the kinase.

Proposed Signaling Pathway:

Caption: Inhibition of VEGFR-2 Signaling Cascade.

Experimental Protocol: Evaluation of VEGFR-2 Inhibition

-

In Vitro Kinase Assay:

-

Use a commercial VEGFR-2 kinase assay kit.

-

Incubate recombinant human VEGFR-2 with a substrate peptide, ATP, and varying concentrations of the compound.

-

Measure kinase activity, often via luminescence or fluorescence, to determine the IC50 value.

-

-

Endothelial Cell Tube Formation Assay:

-

Coat a 96-well plate with Matrigel.

-

Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the gel in the presence of the compound.

-

Incubate for 6-18 hours and visualize the formation of tube-like structures.

-

Quantify the extent of tube formation.

-

Theoretical Antimicrobial Mechanism of Action

Benzoxazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[3][6][7] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular structures.

Proposed Experimental Workflow:

Caption: General Workflow for Antimicrobial Evaluation.

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Broth Microdilution Method (for MIC):

-

Prepare serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.[8]

-

-

DNA Gyrase Inhibition Assay:

-

If activity against bacteria is confirmed, specific enzyme targets can be investigated.

-

Use a commercial DNA gyrase supercoiling assay kit.

-

Incubate supercoiled DNA with DNA gyrase and the compound.

-

Analyze the DNA topology by agarose gel electrophoresis. Inhibition is indicated by a reduction in supercoiled DNA.

-

Theoretical Anti-inflammatory Mechanism of Action

Certain benzoxazole derivatives exhibit anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis.[2][9]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Immunoassay (EIA):

-

Use commercially available COX-1 and COX-2 inhibitor screening kits.

-

Incubate ovine COX-1 or human recombinant COX-2 with arachidonic acid (substrate) and varying concentrations of the compound.

-

Measure the production of prostaglandin F2α using a competitive EIA.

-

Determine the IC50 values for both COX isoforms to assess potency and selectivity.

-

Data Summary

To provide context for the potential activity of this compound, the following table summarizes the reported activities of various benzoxazole derivatives.

| Compound Class | Biological Activity | Target/Mechanism | Potency (Example) | Reference |

| Piperazine-substituted benzoxazoles | Anticancer | AhR Agonism / CYP1A1 Induction | IC50 < 10 µM on various cancer cell lines | [5] |

| General Benzoxazole Derivatives | Anticancer | VEGFR-2 Inhibition | - | [1] |

| Various Benzoxazole Derivatives | Antibacterial | Not specified | MICs ranging from 1.14 x 10⁻³ µM upwards | [3] |

| 2-Oxo-3H-benzoxazole Derivatives | Anti-inflammatory | Inhibition of Prostaglandin Synthesis | - | [2] |

| 2,5-disubstituted Benzoxazoles | Antiviral (Influenza A) | Not specified | EC50 = 37.03 µM | [10] |

Conclusion and Future Directions

While this compound remains a molecule with an uncharacterized mechanism of action, the extensive research on the benzoxazole scaffold provides a robust framework for targeted investigation. The theories presented herein—AhR agonism and VEGFR-2 inhibition for anticancer effects, broad-spectrum enzyme inhibition for antimicrobial activity, and COX inhibition for anti-inflammatory properties—are grounded in substantial precedent.

The immediate path forward requires the systematic application of the described experimental protocols. Initial broad-based screening for cytotoxicity and antimicrobial activity will be pivotal in directing more focused mechanistic studies. Should any of these theories be validated, further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling, would be warranted. The structural features of this compound suggest it is a compound of significant interest, and rigorous scientific inquiry is essential to unlock its full therapeutic potential.

References

- Uslu, H. et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.

- BenchChem. (2025). The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide. BenchChem.

- Brulikova, L. et al. (n.d.). Benzoxazole Derivatives as Promising Antitubercular Agents.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

- Kumar, R. et al. (2018).

- NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.

- Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Deriv

- Compound N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide. (n.d.). n.d.

- Cas no 339197-79-4 (2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine). (2024). n.d.

- Sagan, F. et al. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)

-

Beilstein Journals. (2024). Synthesis and biological profile of 2,3-dihydro[5][11]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journals.

- Der Pharma Chemica. (n.d.).

- Lirias. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- PubMed. (2012). synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. PubMed.

- 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)

- PubMed Central. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central.

- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia.

- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Deriv

- MDPI. (n.d.). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI.

- PubMed. (2000). 2-Amino-5-chloro-1,3-benzoxazol-3-ium 2-(3,4-dichlorophenoxy)

-

ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF. ResearchGate.

- NIH. (n.d.). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Therapeutic Landscape of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine: A Technical Guide to Target Identification and Validation

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3] This technical guide focuses on a specific, promising derivative, 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, providing an in-depth exploration of its potential biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of computational predictions and a practical guide to the experimental validation of these targets. By synthesizing in silico data with robust, field-proven experimental protocols, this guide aims to accelerate the elucidation of the mechanism of action of this compound and facilitate its journey through the drug discovery pipeline.

Introduction: The Promise of a Privileged Scaffold

The this compound molecule belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their significant therapeutic potential.[1][3] The benzoxazole core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][4] The specific substitutions at the 2- and 5-positions of the benzoxazole ring are critical determinants of biological activity, making this compound a compound of significant interest for novel therapeutic development.[1]

This guide provides a structured approach to identifying the direct biological targets of this compound, moving from computational predictions to rigorous experimental validation.

In Silico Target Prediction: A Data-Driven Starting Point

To narrow the vast landscape of potential biological interactions, computational target prediction was employed. The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound, Nc1ccc2nc(oc2c1)c1ccc(Cl)c(Cl)c1, was submitted to the SwissTargetPrediction server, a tool that predicts protein targets of small molecules based on the principle of similarity to known bioactive ligands.[5]

The analysis revealed a high probability of interaction with several key protein families. The top predicted targets are summarized in the table below.

| Target Class | Specific Predicted Targets (Examples) | Probability | Rationale for Prioritization |

| Protein Kinases | Src, LCK, FYN, ABL1 | High | Kinases are frequently implicated in cancer and inflammatory diseases, aligning with the known activities of benzoxazoles. The dichlorophenyl moiety is a common feature in many kinase inhibitors. |

| Proteases | Thrombin, Factor Xa | Moderate | Inhibition of coagulation factors is a known activity for some heterocyclic compounds. |

| G-protein Coupled Receptors (GPCRs) | Dopamine D2 Receptor, Serotonin 5-HT2A Receptor | Moderate | Benzoxazole derivatives have been reported to have activity at various GPCRs, suggesting a potential role in neurological or metabolic disorders. |

| Nuclear Receptors | Estrogen Receptor | Low | While less probable, interaction with nuclear receptors could indicate potential endocrine-disrupting effects or novel therapeutic applications. |

| Other Enzymes | Monoamine Oxidase B (MAO-B) | Moderate | Structurally related compounds with dichlorophenyl groups have shown MAO-B inhibitory activity. |

These predictions provide a rational basis for initiating a focused experimental campaign to identify and validate the direct molecular targets of this compound.

Experimental Target Validation: From Prediction to Confirmation

The following section details robust, step-by-step methodologies for the experimental validation of the computationally predicted biological targets. The choice of each assay is guided by the nature of the predicted target class, ensuring a comprehensive and reliable validation process.

Initial Hit Confirmation: Thermal Shift Assay (TSA)

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for direct binding of a compound to a purified protein. The principle lies in the fact that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).

Caption: Workflow for Thermal Shift Assay.

-

Protein and Compound Preparation:

-

Prepare the purified target protein at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound.

-

-

Assay Plate Setup:

-

In a 96-well qPCR plate, add the protein solution, the compound dilution series, and a final concentration of 5X SYPRO Orange dye.

-

Include a no-compound (DMSO only) control.

-

The final reaction volume is typically 20-25 µL.

-

-

Data Acquisition:

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

Fit the data to a Boltzmann equation to determine the melting temperature (Tm), which is the inflection point of the curve.

-

A significant positive shift in Tm in the presence of the compound compared to the DMSO control indicates direct binding.

-

Kinase Profiling: A Focused Approach for a Prominent Target Class

Given the high probability of kinase inhibition predicted by in silico analysis, a comprehensive kinase profiling assay is a critical next step. This involves screening the compound against a large panel of purified kinases to determine its selectivity profile.

Caption: Workflow for AP-MS.

-

Probe Synthesis and Immobilization:

-

Synthesize a derivative of this compound with a linker and a reactive handle (e.g., an alkyne for click chemistry or a biotin tag).

-

Immobilize the probe onto streptavidin or azide-functionalized agarose beads.

-

-

Affinity Pulldown:

-

Prepare a native cell lysate from a relevant cell line.

-

Incubate the lysate with the compound-immobilized beads.

-

Include a control incubation with beads that have not been functionalized with the compound.

-

Perform stringent washes to remove non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

-

Mass Spectrometry and Data Analysis:

-

Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a database search algorithm (e.g., Mascot or Sequest) to identify the proteins from the MS/MS spectra.

-

Compare the proteins identified in the compound pulldown with the control pulldown to identify specific interactors.

-

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the identification and validation of the biological targets of this compound. By integrating in silico predictions with robust experimental methodologies, researchers can efficiently navigate the complexities of target deconvolution. The initial computational analysis strongly suggests that protein kinases are a high-priority target class for this compound, a hypothesis that can be definitively tested using the detailed protocols provided.

Successful identification of the direct molecular targets will be a pivotal step in understanding the mechanism of action of this compound and will pave the way for its further development as a potential therapeutic agent. Future studies should focus on cell-based assays to confirm target engagement and functional consequences in a physiological context, as well as lead optimization efforts to enhance potency and selectivity for the validated targets.

References

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Taylor & Francis Online. [Link]

-

SwissTargetPrediction. SIB Swiss Institute of Bioinformatics. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

Sources

- 1. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoxazole Core: A Historical and Technical Guide for the Modern Researcher

Introduction: The Rise of a Privileged Scaffold

Within the pantheon of heterocyclic chemistry, the benzoxazole core holds a distinguished position. This bicyclic system, an elegant fusion of a benzene and an oxazole ring, has journeyed from a 19th-century chemical curiosity to a cornerstone of modern medicinal chemistry. Its inherent aromaticity and stability, coupled with reactive sites amenable to functionalization, have made it a versatile scaffold for the synthesis of a vast array of complex, bioactive molecules.[1] The benzoxazole motif is now recognized as a "privileged scaffold," a structural framework capable of binding to multiple biological targets with high affinity, leading to its prevalence in numerous therapeutic agents. This guide provides an in-depth exploration of the discovery and history of benzoxazole derivatives, from their initial synthesis to their contemporary applications in drug development. We will delve into the foundational synthetic methodologies, trace their evolution, and examine the discovery of their diverse pharmacological activities, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Genesis of Benzoxazole: A 19th-Century Breakthrough

The story of benzoxazole begins in the latter half of the 19th century, a period of fervent discovery in organic chemistry. The history of heterocyclic compounds was in its nascent stages, and the synthesis of novel ring systems was a primary focus of chemical exploration.[2]

Ladenburg's Pioneering Synthesis of 2-Methylbenzoxazole (1876)

The first synthesis of a benzoxazole derivative is credited to the German chemist Arthur Ladenburg in 1876.[2] His seminal work, which involved the condensation of o-aminophenol with acetic anhydride, led to the formation of 2-methylbenzoxazole, marking the first recognition of the benzoxazole ring system.[2] This discovery laid the groundwork for the entire field of benzoxazole chemistry.

The Ladenburg synthesis is a classic example of a cyclization reaction, where an open-chain molecule is converted into a ring structure. The reaction proceeds through the initial acylation of the amino group of o-aminophenol by acetic anhydride to form the intermediate, N-(2-hydroxyphenyl)acetamide. Subsequent intramolecular cyclization and dehydration yield the stable aromatic benzoxazole ring.

The Evolution of Synthetic Methodologies: From Classical to Contemporary

Following Ladenburg's initial breakthrough, the synthesis of benzoxazole derivatives has undergone significant evolution. While the condensation of o-aminophenols with carboxylic acids or their derivatives remains a cornerstone of benzoxazole synthesis, a plethora of new reagents, catalysts, and reaction conditions have been developed to improve efficiency, yield, and substrate scope.[3][4]

Classical Approaches: Building on Ladenburg's Foundation

In the years following Ladenburg's discovery, chemists explored variations of his condensation reaction. The use of different carboxylic acids and their derivatives, such as acid chlorides and esters, allowed for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring. Polyphosphoric acid (PPA) became a common reagent for promoting the condensation of o-aminophenols with carboxylic acids at elevated temperatures.[1]

Modern Synthetic Strategies: A Toolkit for the 21st-Century Chemist

The 20th and 21st centuries have witnessed a dramatic expansion of the synthetic chemist's toolkit, leading to the development of numerous innovative methods for benzoxazole synthesis. These modern approaches offer milder reaction conditions, greater functional group tolerance, and improved atom economy.

A summary of key modern synthetic approaches is presented in the table below:

| Synthetic Approach | Key Reactants | Catalyst/Reagent | Key Advantages |

| Condensation with Aldehydes | o-Aminophenol, Aldehyde | Oxidizing agents (e.g., DDQ, IBD), Acid catalysts | Readily available starting materials, diverse aldehyde scope. |

| Reaction with Orthoesters | o-Aminophenol, Orthoester | Acid catalysts | Efficient for the synthesis of 2-unsubstituted and 2-alkyl benzoxazoles. |

| From β-Diketones | o-Aminophenol, β-Diketone | Brønsted acid and CuI | Access to 2-substituted benzoxazoles with various functional groups.[5] |

| Palladium-Catalyzed Reactions | o-Aminophenol, Isocyanides | Palladium catalyst | Mild reaction conditions, good yields for 2-aminobenzoxazoles.[4] |

| Copper-Catalyzed Reactions | 2-Bromoanilines, Acyl chlorides | Copper nanoparticles, CuI | Utilizes readily available starting materials, often under microwave conditions.[5] |

| Green Synthesis Approaches | o-Aminophenol, Aldehyde | Reusable catalysts (e.g., samarium triflate), ionic liquids, ultrasound | Environmentally friendly, often solvent-free or in aqueous media.[4] |

The Dawn of Biological Activity: From Natural Products to Synthetic Drugs

For several decades following their discovery, benzoxazoles remained primarily of academic interest to organic chemists. However, the mid-20th century marked a turning point with the discovery of naturally occurring benzoxazoles possessing potent biological activities. This sparked a surge of interest in the therapeutic potential of this heterocyclic scaffold.

Nature's Blueprint: The Discovery of Bioactive Natural Benzoxazoles

A pivotal moment in the history of benzoxazoles was the isolation of the antibiotic Calcimycin (A23187) from Streptomyces chartreusensis.[2] This complex molecule, which features a benzoxazole ring, demonstrated potent antibacterial and antifungal properties, showcasing the therapeutic potential inherent in this scaffold. The discovery of other bioactive natural products containing the benzoxazole core further fueled research in this area.[5]

The Rise of Synthetic Benzoxazoles in Medicinal Chemistry

Inspired by the biological activity of their natural counterparts, medicinal chemists began to systematically synthesize and evaluate a wide array of benzoxazole derivatives for their therapeutic potential. This led to the discovery of compounds with a remarkable spectrum of pharmacological activities.[6][7]

A Timeline of Key Pharmacological Discoveries:

| Era | Key Biological Activities Discovered | Example Compounds/Classes |

| Mid-20th Century | Antimicrobial, Antifungal | Early synthetic analogs inspired by natural products. |

| Late 20th Century | Anti-inflammatory, Analgesic, Anticancer | Non-steroidal anti-inflammatory drugs (NSAIDs), early anticancer agents.[6] |

| 21st Century | Antiviral, Anticonvulsant, Antihyperglycemic, Kinase Inhibitors | Highly targeted therapeutic agents for a wide range of diseases.[2][8] |

This explosion of research has solidified the benzoxazole scaffold as a "privileged" structure in drug discovery, with numerous benzoxazole-containing drugs reaching the market and many more in various stages of clinical development.[8]

Experimental Protocols: A Nod to the Pioneers and a Guide for the Present

Synthesis of 2-Methylbenzoxazole (A Representative Modern Protocol)

This protocol describes the synthesis of 2-methylbenzoxazole from o-aminophenol and acetic anhydride.

Materials:

-

o-Aminophenol

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether or other suitable organic solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-aminophenol (1 equivalent) and acetic anhydride (1.1 to 1.5 equivalents). If desired, glacial acetic acid can be added as a solvent.[9]

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the excess acetic anhydride.[9]

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-methylbenzoxazole.[1]

Visualizing the Core Concepts

To further elucidate the key concepts discussed in this guide, the following diagrams are provided.

The Ladenburg Synthesis of 2-Methylbenzoxazole

Caption: The Ladenburg synthesis of 2-methylbenzoxazole from o-aminophenol and acetic anhydride.

Evolution of Benzoxazole Synthesis

Caption: A simplified timeline illustrating the evolution of benzoxazole synthesis methodologies.

Conclusion: An Enduring Legacy and a Bright Future